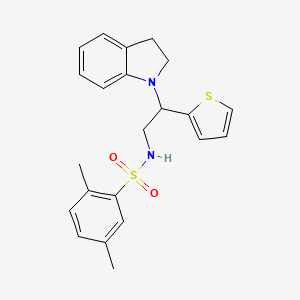
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, also known as UNC1215, is a small molecule inhibitor that targets BRPF1 and inhibits its interaction with histone H3. This molecule has been studied for its potential use in cancer treatment and other therapeutic applications.
Mécanisme D'action
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide targets BRPF1, a protein that plays a key role in chromatin remodeling and gene expression. BRPF1 interacts with histone H3, a protein that is involved in the regulation of gene expression. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide inhibits the interaction between BRPF1 and histone H3, leading to changes in gene expression and ultimately inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is its specificity for BRPF1, which makes it a valuable tool for studying the role of BRPF1 in chromatin remodeling and gene expression. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the lack of information on the pharmacokinetics and pharmacodynamics of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide may limit its use in preclinical and clinical studies.
Orientations Futures
Future research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide could focus on improving the yield and scalability of the synthesis process, as well as developing more efficient methods for purifying the compound. Further studies could also investigate the pharmacokinetics and pharmacodynamics of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, as well as its potential use in combination with other cancer therapies. Additionally, research could focus on identifying other potential therapeutic applications for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, such as in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves several steps, including the preparation of the indole and thiophene intermediates, followed by their coupling with the benzenesulfonamide moiety. The final product is then purified using column chromatography. The yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide also exhibits anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-16-9-10-17(2)22(14-16)28(25,26)23-15-20(21-8-5-13-27-21)24-12-11-18-6-3-4-7-19(18)24/h3-10,13-14,20,23H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGLARKRCDDFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

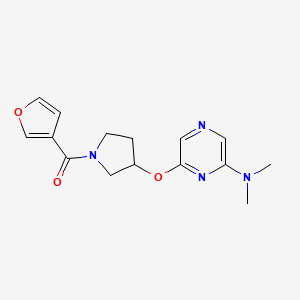
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)
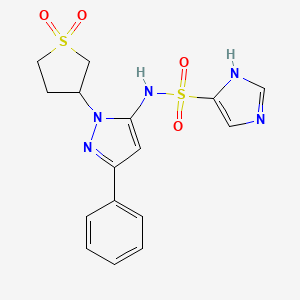
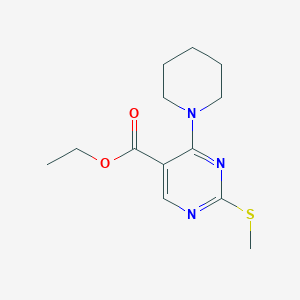
![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol](/img/structure/B2460533.png)
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B2460536.png)
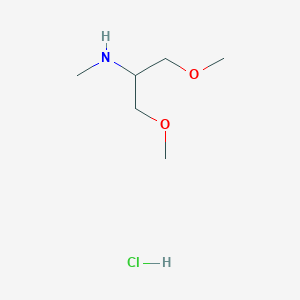
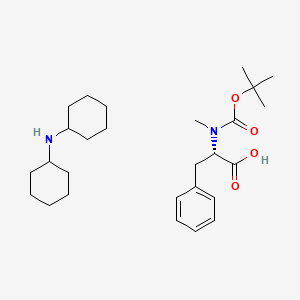
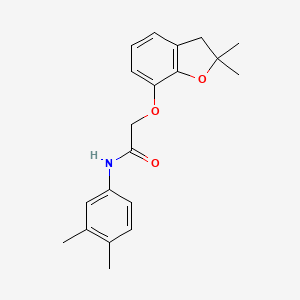

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)
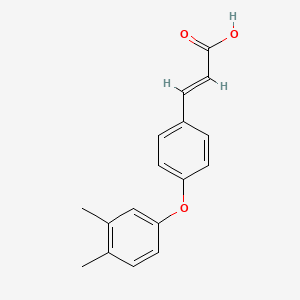
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)